methyl 4-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzoate group (a benzene ring attached to a carboxylate), an amino group (NH2), a sulfonyl group (SO2), and a chloro group (Cl) attached to a methylphenyl group (a benzene ring with a methyl group). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate moiety would likely contribute to the compound’s aromaticity, while the amino and sulfonyl groups could participate in hydrogen bonding. The chloro group on the methylphenyl ring could potentially influence the compound’s reactivity and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility could be affected by the polar sulfonyl and amino groups, while its melting and boiling points would be influenced by its molecular weight and the strength of the intermolecular forces present .Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity, which is not specified in your question. If this compound is intended to be a drug or a pesticide, for example, its mechanism of action would depend on how it interacts with its target in the body or in the environment .
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-12-10-14(19)6-9-16(12)21(27(3,24)25)11-17(22)20-15-7-4-13(5-8-15)18(23)26-2/h4-10H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDTTWSLUHFQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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